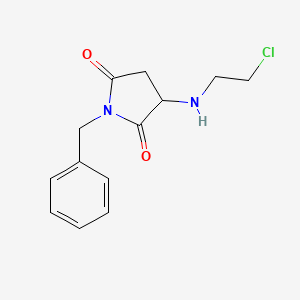

1-Benzyl-3-(2-chloroethylamino)pyrrolidine-2,5-dione

Description

1-Benzyl-3-(2-chloroethylamino)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a benzyl group at the 1-position and a 2-chloroethylamino substituent at the 3-position. Pyrrolidine-2,5-dione (succinimide) derivatives are widely studied for their structural versatility, which allows for modifications that influence physical properties, reactivity, and biological activity.

Properties

IUPAC Name |

1-benzyl-3-(2-chloroethylamino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c14-6-7-15-11-8-12(17)16(13(11)18)9-10-4-2-1-3-5-10/h1-5,11,15H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTPOTUWHMQVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001178933 | |

| Record name | 3-[(2-Chloroethyl)amino]-1-(phenylmethyl)-2,5-pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128740-10-3 | |

| Record name | 3-[(2-Chloroethyl)amino]-1-(phenylmethyl)-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128740-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Chloroethyl)amino]-1-(phenylmethyl)-2,5-pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of L-Malic Acid Derivatives

The pyrrolidine-2,5-dione scaffold can be constructed via cyclization of L-malic acid derivatives. In one protocol, L-malic acid is condensed with benzylamine in para-xylene under reflux to yield 1-benzyl-3-hydroxypyrrolidine-2,5-dione (87% yield). This intermediate serves as a precursor for further functionalization at the C3 position. The hydroxyl group at C3 is amenable to substitution reactions, enabling the introduction of the 2-chloroethylamino group.

Alternative Cyclization Strategies

A patent by CN102060743A describes the synthesis of N-benzyl-3-pyrrolidone through a four-step sequence involving esterification, cyclization, and decarboxylation. While this method targets a related structure, the cyclization step—employing ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate—demonstrates the feasibility of forming the pyrrolidine ring under acidic conditions. Adapting this approach, the 2-chloroethylamino group could be introduced prior to cyclization by modifying the amine precursor.

Methodological Variations and Optimization

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. For example, cyclization in para-xylene at reflux (138°C) provides higher yields compared to polar aprotic solvents like DMF. Similarly, nucleophilic substitutions with 2-chloroethylamine proceed optimally in acetonitrile at 60°C, balancing reactivity and side-product formation.

Catalytic and Stoichiometric Considerations

Metal chlorides (e.g., ZnCl2, MgCl2) enhance reaction rates and selectivity in NaBH4-mediated reductions. Adapting this to amination reactions, catalytic ZnCl2 could facilitate hydride transfer, improving yields of the 2-chloroethylamino derivative. Stoichiometric studies from the reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione suggest a 1:1 molar ratio of substrate to reducing agent for optimal results.

Data Tables: Comparative Analysis of Synthetic Methods

Table 1. Comparison of Key Synthetic Steps

Table 2. Effect of Metal Chlorides on Reaction Efficiency

| Metal Chloride | Reaction Time (h) | Yield (%) | Selectivity (C3:C5) |

|---|---|---|---|

| None | 4 | 34 | 1:1 |

| ZnCl2 | 12 | 68 | 9:1 |

| MgCl2 | 6 | 72 | 8:1 |

Mechanistic Insights and Stereochemical Control

Chelation-Controlled Amination

The use of metal chlorides (e.g., ZnCl2) in reductive amination promotes chelation between the carbonyl oxygen and the metal ion, directing hydride attack to the C3 position. This mechanism aligns with observations in stereoselective reductions, where MgCl2 and ZnCl2 improve diastereomeric ratios by stabilizing transition states.

Chemical Reactions Analysis

1-Benzyl-3-(2-chloroethylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-(2-chloroethylamino)pyrrolidine-2,5-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-chloroethylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The chloroethylamino group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can affect various cellular pathways and processes, depending on the specific targets involved .

Comparison with Similar Compounds

Substituent Groups and Structural Variations

The target compound’s structure shares a benzyl group at position 1 and a modified substituent at position 3 with several analogs (Table 1). Key differences lie in the nature of the 3-position substituent, which significantly impacts properties and applications:

Table 1: Structural Comparison of Pyrrolidine-2,5-dione Derivatives

The 2-chloroethylamino group in the target compound contrasts with aromatic or conjugated substituents in analogs, suggesting distinct electronic and steric profiles. The chloroethylamino moiety may confer nucleophilic reactivity or influence intermolecular interactions in biological systems.

Physical Properties

Melting points (mp) are critical for characterizing crystalline compounds.

- IIIp : mp 171–173°C (white solid)

- 1k and 1o: Physical states (solid) noted, but specific mp data unavailable .

The chloroethylamino group’s polar nature could lower the mp compared to aromatic substituents (e.g., IIIp) due to reduced crystal packing efficiency.

Reactivity and Catalytic Behavior

Substituents at position 3 strongly influence reactivity. For example:

- 1k (2-methoxybenzylidene): Reacted with Morita–Baylis–Hillman carbonates to yield product 3ka (94% yield, 28% ee) .

- 1o (naphthalen-2-ylmethylene): Higher stereoselectivity (85% ee, 11:1 dr) under similar conditions .

Such effects could modulate catalytic efficiency or enantioselectivity in asymmetric syntheses.

Biological Activity

1-Benzyl-3-(2-chloroethylamino)pyrrolidine-2,5-dione is a synthetic compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.73 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to its interactions with cellular processes and biological molecules.

The synthesis of this compound typically involves a reaction between 1-benzylpyrrolidine-2,5-dione and 2-chloroethylamine, often using solvents like dichloromethane or chloroform and a base such as triethylamine to facilitate the reaction. The chloroethyl group in the structure is significant for its reactivity, allowing for various substitution reactions with nucleophiles, as well as oxidation and hydrolysis under specific conditions.

The biological activity of 1-Benzyl-3-(2-chloroethylamino)pyrrolidine-2,5-dione is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction can lead to alterations in protein structure and function, influencing various cellular pathways such as apoptosis, cell proliferation, and signal transduction. The chloroethylamino group is particularly reactive and may contribute to the compound's potential therapeutic effects.

Cellular Effects

Research indicates that compounds similar to 1-Benzyl-3-(2-chloroethylamino)pyrrolidine-2,5-dione can induce DNA damage and oxidative stress in cellular models. For instance, studies on related compounds have shown that exposure can lead to phosphorylation of histone H2A.X and p53 accumulation, markers of DNA damage response . The oxidative stress induced by these compounds can result in increased reactive oxygen species (ROS) levels, which are known to play a role in various pathological conditions including cancer.

Case Studies

- Antitumor Activity : In experimental models, compounds with similar structures have demonstrated antitumor properties through mechanisms involving DNA cross-linking and apoptosis induction. For example, a study highlighted that 1-(2-chloroethyl)-1-nitroso-3-(2-(3-oxobenzoelenazol-2(3H)-yl)ethyl)urea exhibited selective antitumor activity by targeting thioredoxin reductase (TrxR), which is crucial for cancer progression .

- Oxidative Stress Response : Another study investigated the effects of 2-chloroethyl ethyl sulfide (CEES), a related compound, on skin cells. CEES exposure resulted in significant oxidative damage and inflammatory responses, indicating that similar mechanisms may be at play with 1-Benzyl-3-(2-chloroethylamino)pyrrolidine-2,5-dione .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Benzyl-3-(2-bromoethylamino)pyrrolidine-2,5-dione | Similar structure with bromo group | Potentially lower reactivity compared to chloro group |

| 1-Benzyl-3-(2-iodoethylamino)pyrrolidine-2,5-dione | Similar structure with iodo group | Increased lipophilicity; may affect bioavailability |

| 1-Benzyl-3-(2-hydroxyethylamino)pyrrolidine-2,5-dione | Hydroxyethyl group instead of chloro | Reduced electrophilicity; potential for different biological interactions |

This table illustrates how variations in substituents can influence the biological activity of related compounds.

Q & A

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking studies. Confirm protonation states at physiological pH using MarvinSketch . Cross-validate with isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy. If conflicts persist, synthesize intermediate analogs to isolate contributing functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.